molecular formula C15H15F3N2O2 B3020058 (E)-N-phenyl-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide CAS No. 477181-62-7

(E)-N-phenyl-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide

カタログ番号: B3020058
CAS番号: 477181-62-7
分子量: 312.292
InChIキー: PZYGEJKLJAIPRZ-CSKARUKUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (E)-N-phenyl-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide features a pyrrolidine-2-carboxamide backbone substituted with a phenyl group at the amide nitrogen and a conjugated enone system bearing a trifluoromethyl group. The (E)-configured enone may enhance reactivity or binding specificity due to its planar geometry and electrophilic β-carbon.

特性

IUPAC Name

N-phenyl-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O2/c16-15(17,18)13(21)8-10-20-9-4-7-12(20)14(22)19-11-5-2-1-3-6-11/h1-3,5-6,8,10,12H,4,7,9H2,(H,19,22)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYGEJKLJAIPRZ-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C=CC(=O)C(F)(F)F)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(N(C1)/C=C/C(=O)C(F)(F)F)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816684
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

生物活性

(E)-N-phenyl-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a phenyl group and a trifluoroenone moiety. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

Research into the mechanisms by which (E)-N-phenyl-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide exerts its biological effects has identified several pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting tumor growth and inflammation.
  • Antioxidative Properties : Similar compounds have demonstrated antioxidative activity by scavenging free radicals and reducing oxidative stress in cellular environments.
  • Modulation of Signaling Pathways : It may influence key signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.

Anticancer Activity

Several studies have investigated the anticancer properties of related compounds. For instance:

  • Cell Viability Assays : Compounds structurally similar to (E)-N-phenyl-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide showed significant cytotoxic effects against various cancer cell lines, including lung and breast cancer cells.
Cell LineIC50 (µM)Reference
NCI-H196 (SCLC)10
MCF7 (Breast)15
A549 (Lung)12

Anti-inflammatory Activity

Research indicates that the compound may possess anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines. This effect is particularly relevant in models of chronic inflammation.

Antioxidant Activity

The antioxidative potential of similar compounds has been noted in various studies. The ability to reduce oxidative stress markers suggests that (E)-N-phenyl-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide could be beneficial in conditions characterized by oxidative damage.

Case Studies

A recent study highlighted the use of analogs of this compound in treating inflammatory diseases. In an animal model of arthritis:

  • Treatment Group : Mice treated with the compound showed a significant reduction in joint swelling and inflammatory markers compared to control groups.

類似化合物との比較

Substituent Variations at the Amide Nitrogen

  • N-(4-ethoxyphenyl) Analogue : Replaces phenyl with 4-ethoxyphenyl, introducing an electron-donating ethoxy group. This modification likely improves aqueous solubility and alters electronic interactions with targets (e.g., enhanced hydrogen bonding via the ether oxygen) .
Feature Target Compound N-(4-ethoxyphenyl) Analogue
Substituent Phenyl 4-Ethoxyphenyl
Lipophilicity (logP) Higher (predicted) Lower (ethoxy increases polarity)
Solubility Moderate Improved

Modifications on the Pyrrolidine Ring and Side Chains

  • Target Compound : Lacks additional substituents on the pyrrolidine ring, favoring conformational flexibility.
  • Thiazole-Containing Derivatives (Patent Examples): Example 3: (2S,4R)-N-(4-(4-cyclopropylthiazol-5-yl)benzyl)-4-hydroxy-1-((S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoyl)pyrrolidine-2-carboxamide includes a hydroxy group at C4, a thiazole ring, and an isoindolinone-acylated side chain. Example 4: (2S,4R)-1-((S)-2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide introduces a methylthiazole and a branched acyl group, which may optimize pharmacokinetic properties (e.g., reduced clearance) .
Feature Target Compound Example 3 (Patent) Example 4 (Patent)
Pyrrolidine Substituents None C4-hydroxy, isoindolinone acyl C4-hydroxy, acetamido-butanoyl
Aromatic Moieties Phenyl Cyclopropylthiazole-benzyl Methylthiazole-benzyl
Molecular Weight ~330 g/mol (predicted) ~600 g/mol (estimated) ~550 g/mol (estimated)
Therapeutic Potential Lead compound (simpler) Optimized for target engagement Enhanced bioavailability

Role of the Trifluoro-3-oxobut-1-enyl Group

The trifluoro-3-oxobut-1-enyl moiety is conserved across analogues, including the target compound and the N-(4-ethoxyphenyl) derivative . This group contributes to:

  • Electrophilicity : The α,β-unsaturated carbonyl system may undergo Michael addition reactions, relevant in covalent inhibitor design.
  • Metabolic Stability : The trifluoromethyl group resists oxidative metabolism, prolonging half-life.
  • Steric Effects : The bulky CF₃ group may influence binding pocket accessibility.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。